molecular formula C5H11NO3 B3104072 (R)-Ethyl 2-amino-3-hydroxypropanoate CAS No. 145937-64-0

(R)-Ethyl 2-amino-3-hydroxypropanoate

Cat. No. B3104072
CAS RN: 145937-64-0
M. Wt: 133.15 g/mol
InChI Key: GKCXXDSWWDWUHS-SCSAIBSYSA-N
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Description

“®-Ethyl 2-amino-3-hydroxypropanoate” is a chemical compound that is a derivative of serine . It has a molecular formula of C5H11NO3 . This compound finds utility in various fields, including pharmaceuticals, organic synthesis, and biotechnology.


Molecular Structure Analysis

The molecular weight of “®-Ethyl 2-amino-3-hydroxypropanoate” is 133.15 g/mol . The specific structure is not provided in the search results.


Physical And Chemical Properties Analysis

The boiling point of “®-Ethyl 2-amino-3-hydroxypropanoate” is predicted to be 247.9±20.0°C . Its density is predicted to be 1.146±0.06 g/cm3 . The pKa value is predicted to be 12.01±0.10 .

Scientific Research Applications

Enantioselective Synthesis Applications

(R)-Ethyl 2-amino-3-hydroxypropanoate has applications in enantioselective synthesis processes. For instance, it is involved in the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched compounds. This process utilizes Sharpless asymmetric dihydroxylation and the preparation of a sulfate by diol treatment with sulfuryl chloride (Alonso et al., 2005).

Crystal Structure and Interactions

The compound exhibits interesting crystal packing characteristics. In one study, the orientations of the 2-ethyl-2-amino-3-hydroxypropanoate group and the 4-methylsulfonyl moiety towards the aromatic ring were observed, with dominant interaction being O—H⋯N hydrogen bonding (Hu et al., 2011).

Derivative Synthesis

There's research on the reaction of ethyl (R)-oxiranecarboxylate with various nucleobases leading to ethyl 3-substituted-2-hydroxypropanoates. This process has shown enantioselectivity depending on the type of base used (Krečmerová et al., 2002).

Sensory Evaluation in Wine

Interestingly, ethyl 2-hydroxy-3-methylbutanoate, a related compound, has been studied for its chemical and sensory characteristics in wines. The presence of the R enantiomer was predominantly noted in red and white wines, and sensory tests demonstrated that it does not contribute significantly to the fruity aroma of red wine (Gammacurta et al., 2018).

Safety and Hazards

“®-Ethyl 2-amino-3-hydroxypropanoate” is classified as a warning signal word . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

ethyl (2R)-2-amino-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCXXDSWWDWUHS-SCSAIBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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